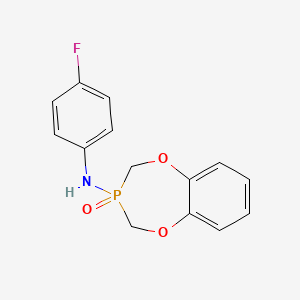

(4-fluorophenyl)(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated amino compounds, including those related to the queried molecule, often involves multi-step reactions starting from specific fluorinated precursors. For example, the synthesis of new fluorinated amino-heterocyclic compounds can be achieved through a sequence of aroylation, fluoroamination, and further functionalization steps. These methods result in compounds bearing fluorine atoms and amino groups, which are structurally related to the queried compound, showcasing the versatility of fluorine chemistry in modifying heterocyclic compounds for enhanced properties (Bawazir & Abdel-Rahman, 2018).

Molecular Structure Analysis

The molecular structure of fluorinated amino compounds often exhibits significant complexity, with the presence of fluorine influencing both the chemical reactivity and physical properties of the molecule. Fluorine atoms can significantly alter the electron distribution within the molecule, affecting its reactivity patterns. For instance, the synthesis and characterization of molecules with a similar structural framework have been reported, where the fluorine atoms are strategically placed to impact the molecule's overall behavior (Rodríguez-Escrich et al., 2005).

Chemical Reactions and Properties

Fluorinated compounds are known for their unique reactivity, partly due to the electronegativity of fluorine. This characteristic influences various chemical reactions, such as nucleophilic substitution and addition reactions, making fluorinated heterocycles valuable intermediates in organic synthesis. The presence of a fluorine atom can also enhance the lipophilicity of a molecule, impacting its biological activity and distribution (Kolhatkar et al., 2003).

Applications De Recherche Scientifique

Materials Science and Fluorogenic Sensors

Security Inks and Stimuli-Responsive Materials : A study on V-shaped molecules, including a compound related to the query, showed potential applications in security inks due to their morphology-dependent fluorochromism. This property allows for reversible changes in color upon exposure to mechanical force or pH changes, indicating utility in security and sensor applications (Xiao-lin Lu & M. Xia, 2016).

Fluorescent Sensors for Toxic Chemicals : Research on benzothiadiazole-based fluorescent sensors demonstrated selective detection capabilities for toxic chemicals like oxalyl chloride and phosgene. These sensors operate in a "turn-on" fluorescence mode, which could be useful for environmental monitoring and public safety (Wen-Qiang Zhang et al., 2017).

Medicinal Chemistry and Drug Development

Antitumor Properties : Compounds structurally similar to the query molecule, such as 2-(4-aminophenyl)benzothiazoles, have shown selective and potent antitumor properties. These findings suggest potential applications in cancer treatment, with modifications like fluorine substitution enhancing metabolic stability and efficacy (T. Bradshaw et al., 2002).

Neurological Disorders and Compulsive Behaviors : Another study evaluated the effects of compounds on binge eating in rats, revealing the potential of certain antagonists in treating compulsive eating disorders. This suggests applications in developing treatments for eating disorders and possibly other compulsive behaviors (L. Piccoli et al., 2012).

Chemical Synthesis and Analysis

Catalyst-Free Trifluoroethylation : Research on the trifluoroethylation of amines using trifluoroacetic acid represents a significant advancement in the synthesis of fluorinated amines, showing promise for pharmaceutical development where the manipulation of physicochemical properties is crucial (Keith G. Andrews et al., 2017).

Fluorogenic Substrates for Enzyme Assays : The synthesis of intramolecularly-quenched fluorogenic substrates incorporating aminocoumarin or aminoquinolinone-type fluorophores for enzyme assays highlights the application of similar compounds in biochemistry and analytical chemistry (G. Kokotos & C. Tzougraki, 1991).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FNO3P/c15-11-5-7-12(8-6-11)16-20(17)9-18-13-3-1-2-4-14(13)19-10-20/h1-8H,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFQSSDFTVUAKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC=C2OCP1(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)